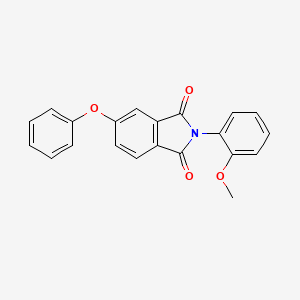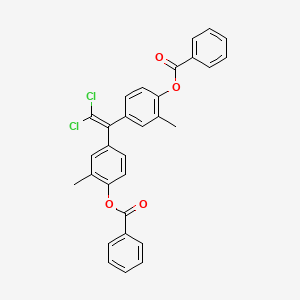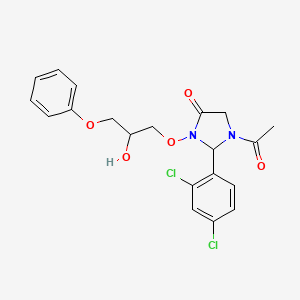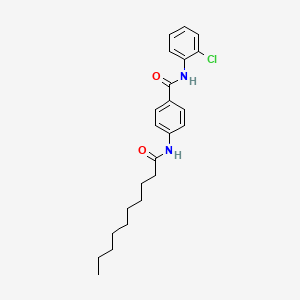![molecular formula C15H12BrClFN3O B11541214 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide: HL , is a Schiff base compound synthesized from 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline. It serves as a versatile ligand for complexation with various metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ .
Preparation Methods
The synthetic route involves an equimolar reaction between 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline, resulting in the formation of HL. The compound can be obtained through the following steps:
- React 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline to form the Schiff base HL.
- Complexation with metal salts (Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) yields mono-nuclear homoleptic complexes of the type ML₂.
Chemical Reactions Analysis
HL can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions vary based on the metal ion involved.
Scientific Research Applications
The compound finds applications in several fields:
Chemistry: As a ligand for metal complexes, HL contributes to coordination chemistry studies.
Biology: Its biological potential is evident through enhanced antimicrobial activity compared to the free Schiff base ligand.
Medicine: Investigating its mechanism of action and potential binding sites can guide drug development.
Industry: The stability and reactivity of HL complexes make them relevant for industrial applications.
Mechanism of Action
HL’s mechanism of action involves interactions with molecular targets and pathways. Computational studies and molecular docking reveal potential binding sites consistent with in vitro assays.
Comparison with Similar Compounds
While HL’s uniqueness lies in its specific structure, other similar compounds may include related Schiff bases or metal complexes.
Properties
Molecular Formula |
C15H12BrClFN3O |
|---|---|
Molecular Weight |
384.63 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrClFN3O/c16-13-7-11(17)3-6-14(13)19-9-15(22)21-20-8-10-1-4-12(18)5-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
QUHJCVXQJXXBLV-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)

![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11541173.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)


